Cas no 1219982-71-4 (4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride)
4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
- 4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride
- 4-(2-(3-Ethoxyphenoxy)ethyl)piperidine hydrochloride
- 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride
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- Inchi: 1S/C15H23NO2.ClH/c1-2-17-14-4-3-5-15(12-14)18-11-8-13-6-9-16-10-7-13;/h3-5,12-13,16H,2,6-11H2,1H3;1H
- InChI Key: ZXIMFRHBCGIHEI-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC=C(C=1)OCC)CCC1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 217
- Topological Polar Surface Area: 30.5
4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E037280-125mg |
4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride |
1219982-71-4 | 125mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E037280-250mg |
4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride |
1219982-71-4 | 250mg |
$ 375.00 | 2022-06-05 |
4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride
Introduction to 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-71-4) in Modern Pharmaceutical Research
4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride, identified by the chemical compound code CAS No. 1219982-71-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of a piperidine ring and an ethoxyphenoxyethyl side chain suggests a multifaceted pharmacological profile, making it a subject of intense study in contemporary research.
The molecular framework of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is designed to interact with biological targets in a highly specific manner. The presence of the piperidine moiety is particularly noteworthy, as it is a common structural motif in many pharmacologically active agents. Piperidine derivatives are known for their ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. This makes 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying and synthesizing compounds that can interact with central nervous system (CNS) receptors. The ethoxyphenoxyethyl group in 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is particularly interesting in this context, as it may facilitate binding to specific CNS receptors without eliciting off-target effects. This specificity is crucial for developing drugs that are both effective and safe for clinical use.
One of the most compelling aspects of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have been exploring its utility in creating derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the ethoxyphenoxyethyl side chain could lead to compounds with improved solubility, bioavailability, or metabolic stability. Such advancements are essential for translating laboratory discoveries into viable clinical treatments.
The synthesis of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride involves sophisticated organic chemistry techniques that require precise control over reaction conditions. The introduction of the 3-ethoxyphenyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent studies have demonstrated innovative synthetic routes that optimize these conditions, thereby reducing costs and improving scalability. These advancements are critical for facilitating the industrial production of such compounds.
From a computational chemistry perspective, 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By leveraging advanced computational methods, researchers can predict binding affinities, identify key interaction sites, and design analogs with enhanced efficacy. Such insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.
The pharmacokinetic properties of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for therapeutic use. Preclinical studies have begun to reveal promising data regarding its metabolic stability and excretion pathways, suggesting that it may exhibit favorable pharmacokinetic profiles suitable for oral administration.
In conclusion, 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-71-4) represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of its biological interactions and synthetic methodologies continues to grow, so too does its potential as a building block for novel therapeutic agents.
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